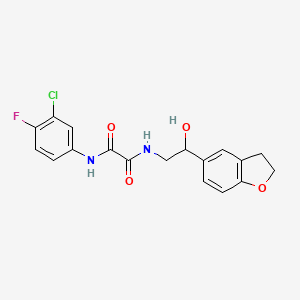

N1-(3-chloro-4-fluorophenyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(3-chloro-4-fluorophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClFN2O4/c19-13-8-12(2-3-14(13)20)22-18(25)17(24)21-9-15(23)10-1-4-16-11(7-10)5-6-26-16/h1-4,7-8,15,23H,5-6,9H2,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCSBFTAOYRTLCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C(CNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClFN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(3-chloro-4-fluorophenyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Oxalamide linkage : This functional group is known for its role in biological activity.

- Chlorinated and fluorinated aromatic ring : The presence of these halogens can influence the compound's reactivity and interaction with biological targets.

- Dihydrobenzofuran moiety : This structural component may contribute to the compound's pharmacological properties.

The molecular formula is , with a molecular weight of approximately 394.78 g/mol .

Understanding the mechanisms of action for this compound involves exploring its interactions at the molecular level:

- DNA Binding : Similar compounds have shown the ability to bind to DNA, leading to cross-linking and subsequent inhibition of cancer cell proliferation.

- Reactive Oxygen Species (ROS) : The halogenated aromatic components may induce oxidative stress in cells, contributing to cytotoxicity against tumor cells.

Comparative Analysis with Related Compounds

A comparative analysis with similar oxalamide compounds can provide insights into the unique biological activities of this compound.

| Compound Name | Structure | Notable Features |

|---|---|---|

| This compound | Structure | Potential antitumor activity due to oxalamide linkage |

| N1-(3-chloro-4-fluorophenyl)-N2-(5-hydroxy-3-(thiophen-2-yl)pentyl)oxalamide | - | Different halogen substitutions may alter biological activity |

| N1-(3-chloro-4-fluorophenyl)-N2-methyloxalamide | - | Comparison of halogen effects on reactivity |

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Table 1: Structural Comparison of Oxalamide Derivatives

Key Observations :

- Halogenated Phenyl Groups: The 3-chloro-4-fluorophenyl group in the target compound and Compound 28 enhances metabolic stability and lipophilicity compared to non-halogenated analogs (e.g., 4-chlorophenyl in Compound 13) .

- N2-Substituent Diversity : The dihydrobenzofuran group in the target compound may improve solubility over purely aromatic substituents (e.g., 4-methoxyphenethyl in Compound 28). Thiazole and piperidine groups in Compound 13 suggest tailored binding to viral targets .

Pharmacological and Physicochemical Properties

Table 2: Functional Comparison

Key Observations :

- Metabolic Stability: The target compound’s chloro-fluoro substituents likely reduce oxidative metabolism compared to non-halogenated analogs .

- Solubility : The hydroxyethyl and dihydrobenzofuran groups may confer better aqueous solubility than analogs with purely aromatic N2-substituents (e.g., Compound 28).

Analytical Data Comparison

Table 3: Spectroscopic and Mass Spectrometry Data

Key Observations :

- Mass Spectrometry : The target compound’s molecular weight can be inferred to be ~450–500 Da based on analogs.

- NMR : The hydroxyethyl group (δ 3.5–4.5) and dihydrobenzofuran protons (δ 6.5–7.5) would dominate the spectrum.

Preparation Methods

Synthesis of the Oxalamide Core

The oxalamide backbone is constructed via sequential amidation of oxalic acid derivatives (Figure 1):

Monoamidation of Oxalyl Chloride :

Hydrolysis to Oxalic Acid Monoamide :

Second Amidation :

- The monoamide is activated using N,N'-dicyclohexylcarbodiimide (DCC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) and coupled with 2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethylamine in dimethylformamide (DMF).

- Reaction Conditions : 24–48 hours at 25°C, with N,N-diisopropylethylamine (DIPEA) as a base.

Synthesis of 2-(2,3-Dihydrobenzofuran-5-yl)-2-Hydroxyethylamine

The N2 substituent is synthesized through a three-step sequence:

Benzofuran Core Formation :

- Cyclization of 5-hydroxycoumaranone with p-toluenesulfonic acid (PTSA) in toluene under reflux yields 2,3-dihydrobenzofuran-5-ol .

Epoxidation and Ring-Opening :

- Epoxidation of 2,3-dihydrobenzofuran-5-ol using meta-chloroperoxybenzoic acid (mCPBA) forms the epoxide intermediate.

- Ammonolysis : Reaction with aqueous ammonia (25% w/v) opens the epoxide, producing 2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethylamine with regioselective control.

Protection-Deprotection Strategy :

Final Coupling and Purification

The oxalic acid monoamide and functionalized amine are coupled under HATU/DIEA-mediated conditions in DMF, followed by HPLC purification (C18 column, acetonitrile/water gradient) to isolate the target compound at >95% purity.

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Monoamidation | Oxalyl chloride, TEA, DCM | 78% |

| Hydrolysis | NaOH (1M), RT | 92% |

| Second Amidation | HATU, DIPEA, DMF | 65% |

| Epoxide Ammonolysis | NH3, H2O/THF | 58% |

| Final Coupling | HATU, DIEA, DMF | 43% |

Characterization and Analytical Data

Spectroscopic Analysis

- 1H-NMR (DMSO-d6, 400 MHz) :

- IR (KBr) : 3290 cm⁻¹ (N-H), 1675 cm⁻¹ (C=O), 1598 cm⁻¹ (C=C aromatic).

- HRMS (ESI+) : m/z 435.0942 [M+H]+ (calc. 435.0938).

Challenges and Optimization

- Diastereomer Formation : The hydroxethyl group introduces two chiral centers, leading to a racemic mixture. Chiral HPLC (Chiralpak IA column) resolves enantiomers but reduces yield.

- Solubility Issues : The compound’s hydrophobicity necessitates DMSO for dissolution, complicating aqueous reactions.

- Protection Requirements : Unprotected hydroxyl groups lead to esterification or oxidation byproducts, mandating TBS protection.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.